molecular formula C10H26O2Si2 B096776 Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane CAS No. 18001-80-4

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane

Cat. No.: B096776
CAS No.: 18001-80-4
M. Wt: 234.48 g/mol
InChI Key: UAPXIVAOXRNIFF-UHFFFAOYSA-N
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Description

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane is a silicon-based organic compound. It is characterized by the presence of ethoxy groups attached to a dimethylsilyl moiety. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane typically involves the reaction of dimethylchlorosilane with ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous feeding of reactants into a reactor, maintaining precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane involves its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylethoxysilane
  • Triethoxysilane
  • Dimethylethoxysilane

Uniqueness

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of two ethoxy groups allows for versatile chemical modifications, making it suitable for a wide range of applications compared to its simpler counterparts.

Properties

IUPAC Name

ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O2Si2/c1-7-11-13(3,4)9-10-14(5,6)12-8-2/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPXIVAOXRNIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CC[Si](C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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